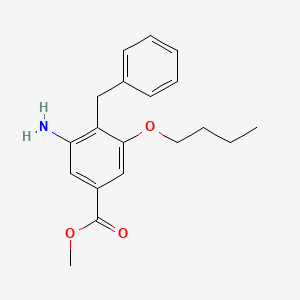

Methyl 3-amino-4-benzyl-5-butoxybenzoate

Description

Amino-substituted benzoate (B1203000) esters are a class of organic compounds that feature prominently in both academic research and industrial applications. The presence of an amino group on the benzene (B151609) ring significantly influences the electron density of the aromatic system, thereby affecting its reactivity and physical properties. These compounds serve as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. ontosight.ai The ester functionality provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or transesterification to other esters. wikipedia.org The interplay between the amino and ester groups allows for a diverse range of chemical transformations, making these scaffolds highly valuable in the construction of new molecular architectures.

The benzyl (B1604629) group, consisting of a benzene ring attached to a methylene (B1212753) bridge (C6H5CH2-), is a common and important structural motif in organic chemistry. curlyarrows.com Its presence in a molecule can confer increased lipophilicity and can be involved in π-π stacking interactions, which can influence the molecule's binding to biological targets or its material properties. nih.gov The benzyl group is also utilized as a protecting group for alcohols and amines in multi-step syntheses due to its relative stability and the various methods available for its removal. ontosight.aiwikipedia.org

The butoxy group (-OCH2CH2CH2CH3) is an alkyl ether substituent that also increases the lipophilicity of a molecule. wikipedia.org The flexible four-carbon chain can adopt various conformations, which can impact how the molecule interacts with its environment. The presence of a butoxy group can influence a compound's solubility, melting point, and boiling point. In medicinal chemistry, the incorporation of such groups can affect a drug's pharmacokinetic profile.

Substituted methyl benzoates are a focus of advanced academic investigation due to their wide-ranging importance. Methyl benzoate itself and its derivatives are known to have applications as fragrances and in pest control. nih.govnih.gov From a synthetic standpoint, the ester group can be readily prepared through methods like Fischer esterification of the corresponding benzoic acid with methanol (B129727). researchgate.netmdpi.com The systematic study of how different substituents on the benzene ring affect the chemical and physical properties of methyl benzoates provides valuable data for the rational design of new compounds with desired characteristics. Researchers often synthesize series of related substituted methyl benzoates to establish structure-activity relationships, which are crucial in fields like drug discovery and materials science.

Given the absence of specific literature on Methyl 3-amino-4-benzyl-5-butoxybenzoate, research endeavors on this compound would likely be exploratory in nature. The primary objectives would be to first develop a viable synthetic route to the molecule. Following a successful synthesis, a thorough characterization of its chemical and physical properties would be necessary. This would involve spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of properties such as melting point and solubility.

Subsequent research could then investigate the compound's potential applications. For instance, its structural similarity to other biologically active amino-benzoates might prompt an evaluation of its pharmacological properties. Alternatively, its potential as a building block for more complex molecules or as a novel material could be explored. The overarching goal of such research would be to understand how the unique combination of the amino, benzyl, and butoxy groups on the methyl benzoate core influences its behavior and to identify any potential utility.

Data and Compound Information

Table 1: Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Methyl 3-amino-4-methylbenzoate | C9H11NO2 | 165.19 | Amino and methyl substituted benzoate ester. nih.gov |

| Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | 167.16 | Amino and hydroxy substituted benzoate ester. nist.gov |

| Methyl 3-amino-4-methoxybenzoate | C9H11NO3 | 181.19 | Amino and methoxy (B1213986) substituted benzoate ester. sigmaaldrich.com |

| Methyl 3-amino-4-butanamido-5-methylbenzoate | C13H18N2O3 | 250.29 | An intermediate in the synthesis of some pharmaceuticals. nih.govnih.gov |

| Methyl 3-amino-4-[benzyl(methyl)amino]benzoate | C16H18N2O2 | 270.33 | Contains a benzyl group attached to an amino substituent. nih.gov |

Structure

3D Structure

Properties

CAS No. |

62300-70-3 |

|---|---|

Molecular Formula |

C19H23NO3 |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

methyl 3-amino-4-benzyl-5-butoxybenzoate |

InChI |

InChI=1S/C19H23NO3/c1-3-4-10-23-18-13-15(19(21)22-2)12-17(20)16(18)11-14-8-6-5-7-9-14/h5-9,12-13H,3-4,10-11,20H2,1-2H3 |

InChI Key |

GJQORHCEPVMROJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC(=CC(=C1CC2=CC=CC=C2)N)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Methyl 3 Amino 4 Benzyl 5 Butoxybenzoate

Retrosynthetic Analysis of the Methyl 3-amino-4-benzyl-5-butoxybenzoate Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic pathway. acs.org For this compound (I), the analysis can proceed through several key disconnections as illustrated below.

A primary disconnection is the ester linkage via a functional group interconversion (FGI), leading to the corresponding carboxylic acid, 3-amino-4-benzyl-5-butoxybenzoic acid (II). This simplifies the final step to a standard esterification reaction.

The next critical disconnection targets the carbon-carbon bond between the aromatic ring and the benzyl (B1604629) group at the C4 position. This C-C bond can be disconnected to reveal a nucleophilic benzyl synthon (e.g., benzyl organometallic) and an electrophilic aromatic core, such as a halogenated benzoate (B1203000) derivative (III), suggesting a cross-coupling strategy. Alternatively, it could point to an aromatic nucleophile (generated via metallation) and a benzyl halide electrophile.

Further disconnection involves the butoxy and amino groups. These can be traced back to precursor functional groups. For instance, the C3-amino group can be derived from the reduction of a nitro group (FGI), leading to precursor (IV). The C5-butoxy group can be disconnected via a C-O bond, suggesting a Williamson ether synthesis from a hydroxyl group, leading back to a simpler phenolic precursor like 3-nitro-5-hydroxybenzoic acid derivative (V).

This analysis suggests a forward synthesis commencing with a substituted benzoic acid, followed by sequential introduction of the required functional groups: etherification to add the butoxy chain, nitration followed by reduction to install the amino group, regioselective introduction of a handle (e.g., a halogen) for benzylation, the key benzylation step, and a final esterification. The order of these steps is crucial to manage the directing effects of the substituents and avoid unwanted side reactions.

Targeted Synthesis of the Substituted Benzoate Core

The synthesis of the core structure, the substituted methyl benzoate, involves the formation of the 3-amino-substituted benzoic acid and its subsequent esterification.

The creation of 3-amino-substituted benzoic acids often relies on the reduction of a corresponding nitro compound, as the nitro group can be introduced via electrophilic aromatic substitution and its reduction to an amine is typically efficient.

A common strategy begins with a commercially available starting material, such as 3,5-dihydroxybenzoic acid. The synthesis could proceed as follows:

Selective Butylation: One of the hydroxyl groups is converted to a butoxy group via a Williamson ether synthesis, using butyl bromide or iodide and a suitable base like potassium carbonate (K₂CO₃). This step may require protection of the other hydroxyl and the carboxylic acid to ensure selectivity.

Nitration: The aromatic ring is nitrated to introduce a nitro group. The existing hydroxyl and butoxy groups are ortho-, para-directing. Nitration of a 3-hydroxy-5-butoxybenzoic acid derivative would likely be directed to the positions ortho to the activating groups (C2, C4, C6). Strategic selection of protecting groups and nitrating agents (e.g., nitric acid in sulfuric or acetic acid) is essential to achieve the desired 3-amino (via nitro) precursor. For example, nitration of a precursor like methyl 3-hydroxy-4-methoxybenzoate has been used to install a nitro group at the C5 or C2 position. mdpi.com

Reduction: The nitro group is then reduced to the target amino group. This transformation is commonly achieved with high yield using methods such as catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. nih.govchemicalbook.com Chemical reduction using metals like iron, tin, or zinc in acidic media is also a viable and widely used alternative. mdpi.com

An alternative approach could involve starting with a pre-existing amino benzoic acid, such as 3-amino-5-hydroxybenzoic acid, and then performing the butylation and other necessary modifications.

Esterification of the substituted benzoic acid precursor is a fundamental step. Several methods are available, with the choice depending on the substrate's sensitivity and the desired scale of the reaction.

Fischer-Speier Esterification: This is the most traditional method, involving heating the carboxylic acid in an excess of the alcohol (methanol, in this case) with a catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). usm.mygoogle.com The reaction is an equilibrium process, and using excess methanol (B129727) helps to drive it towards the product side. usm.my For some substituted benzoic acids, this method can achieve high yields. chemicalbook.comchemicalbook.com

Microwave-Assisted Esterification: Modern techniques utilizing microwave irradiation can significantly accelerate the reaction, reducing reaction times from hours to minutes and often improving yields. usm.myresearchgate.net Sealed-vessel microwave conditions allow the reaction to be performed at temperatures above the solvent's boiling point, further enhancing the reaction rate. usm.my

Alternative Methods: For substrates that are sensitive to strong acids, other methods can be employed. These include using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or using solid acid catalysts like modified Montmorillonite K10 clay, which can facilitate the reaction under solvent-free conditions and are easily removable. ijstr.orgepa.gov Another approach involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. chemicalbook.com

| Method | Catalyst/Reagent | Solvent | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|---|

| Fischer-Speier | H₂SO₄ (catalytic) | Methanol (excess) | Reflux, 4-24 h | Inexpensive, simple | Equilibrium-limited, requires excess alcohol, harsh conditions | chemicalbook.comusm.my |

| Microwave-Assisted | H₂SO₄ (catalytic) | Methanol | Sealed vessel, 130-150°C, 15 min | Rapid, high yield | Requires specialized equipment | usm.myresearchgate.net |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Inert solvent (e.g., DCM, THF) | Room temp to reflux, then add Methanol | High yield, irreversible | Harsh reagents, produces HCl byproduct | chemicalbook.com |

| Solid Acid Catalyst | Phosphoric acid modified Montmorillonite K10 | Solvent-free | Reflux, 5 h | Recyclable catalyst, mild, solvent-free | Catalyst preparation required | ijstr.orgepa.gov |

Regioselective Introduction of the Benzyl Moiety at the 4-Position

Introducing the benzyl group specifically at the C4 position of the densely substituted ring is the most challenging step in the synthesis. The regioselectivity must be precisely controlled, overcoming the directing effects of the existing substituents. Two powerful strategies for this purpose are palladium-catalyzed cross-coupling and directed ortho-metallation.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. researchgate.net To apply this strategy, the benzoate core must first be functionalized with a halide (e.g., Br, I) or a triflate group at the C4 position. This halogenated intermediate can then be coupled with a benzyl-organometallic reagent.

Common Cross-Coupling Reactions for Benzylation:

Suzuki Coupling: Reaction of a 4-halo-benzoate with benzylboronic acid or a benzylboronate ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a base (e.g., K₂CO₃, Cs₂CO₃).

Negishi Coupling: Coupling of the 4-halo-benzoate with a benzylzinc halide, catalyzed by a palladium complex.

Hiyama Coupling: Involves the reaction of the aryl halide with a benzyltrialkoxysilane, which can be activated by a fluoride (B91410) source. This method has been shown to be efficient for producing a diverse range of diarylmethanes. acs.org

Direct Benzylation: Some modern methods allow for the direct C-H benzylation of aromatic compounds, although achieving the required regioselectivity on a complex substrate can be difficult. amazonaws.comnih.gov

The success of these reactions depends heavily on the choice of catalyst, ligands, base, and solvent to optimize the yield and prevent side reactions.

| Coupling Reaction | Aryl Substrate | Benzyl Reagent | Typical Catalyst System | Key Features | Reference |

|---|---|---|---|---|---|

| Suzuki | Aryl-Br, Aryl-I | Benzylboronic acid | Pd(PPh₃)₄, Base (K₂CO₃) | Tolerant of many functional groups, stable reagents | researchgate.net |

| Negishi | Aryl-Br, Aryl-I | Benzyl-ZnCl | Pd(dba)₂, Ligand (e.g., SPhos) | Highly reactive organometallic, mild conditions | organic-chemistry.org |

| Hiyama | Aryl-Br, Aryl-I | Benzyl-Si(OR)₃ | Pd nanoparticles, Fluoride source | Accommodates various functional groups | acs.org |

| Direct C-H Benzylation | Arene C-H bond | Benzyl chloride | Pd(OPiv)₂, Ligand, Base | Atom economical, avoids pre-functionalization | amazonaws.comnih.gov |

Directed ortho-metallation (DoM) is a powerful method for regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent (e.g., n-BuLi, s-BuLi), directing deprotonation to the adjacent ortho position. wikipedia.org

In the context of the target molecule, the amino group at C3 (or a derivative thereof) can act as a DMG to direct lithiation to the C4 position. The primary amino group itself is too acidic and would be deprotonated by the organolithium base. Therefore, it must be converted into a more effective and less acidic DMG, such as a pivalamide (B147659) (-NHCOtBu) or a carbamate (B1207046) (-NHBoc). These groups are excellent DMGs. nih.gov

The synthetic sequence would be:

Protection/Derivatization: The 3-amino group of the benzoate precursor is converted to a suitable DMG (e.g., pivalamide).

Directed Lithiation: The resulting compound is treated with a strong lithium base, such as sec-butyllithium (B1581126) (s-BuLi) or n-butyllithium (n-BuLi), typically at low temperatures (-78 °C) in an ethereal solvent like THF. The DMG directs the base to selectively remove the proton at the C4 position, forming an aryllithium intermediate. wikipedia.orgunblog.fr

Electrophilic Quench: The aryllithium species is then quenched by adding an electrophile, in this case, benzyl bromide or benzyl chloride. This results in the formation of the C-C bond at the desired C4 position.

Deprotection: Finally, the directing group is removed to reveal the free amino group, completing the synthesis of the core scaffold.

The power of the DMG often overrides the electronic effects of other substituents, providing excellent regiocontrol where classical electrophilic substitution would fail. nih.gov

| DMG | Base | Typical Conditions | Directing Power | Reference |

|---|---|---|---|---|

| -CONEt₂ (Amide) | s-BuLi/TMEDA | THF, -78°C | Very Strong | uwindsor.caresearchgate.net |

| -OCONEt₂ (Carbamate) | s-BuLi/TMEDA | THF, -78°C | Very Strong | nih.govresearchgate.net |

| -NHCOtBu (Pivalamide) | n-BuLi or s-BuLi | THF, -78°C | Strong | wikipedia.org |

| -OMe (Methoxy) | n-BuLi | Ether or THF, 0°C to RT | Moderate | wikipedia.org |

Stereocontrolled Installation of the Butoxy Group at the 5-Position

The introduction of the butoxy group at the 5-position of the benzoate ring is a critical step in the synthesis of the target molecule. This is typically achieved by forming an ether linkage with a precursor molecule, specifically a methyl 3-amino-4-benzyl-5-hydroxybenzoate. The primary methods for this transformation are well-established etherification reactions.

Etherification Reactions (e.g., Williamson Ether Synthesis, Mitsunobu Reaction)

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. masterorganicchemistry.com In the context of synthesizing this compound, the precursor, a methyl 3-amino-4-benzyl-5-hydroxybenzoate, would first be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding phenoxide. masterorganicchemistry.com This phenoxide anion then acts as a nucleophile, attacking a primary alkyl halide like 1-bromobutane (B133212) or 1-iodobutane. wikipedia.orgmasterorganicchemistry.com

The reaction follows an SN2 mechanism, where the alkoxide performs a backside attack on the carbon atom bearing the halogen. wikipedia.orglibretexts.org For this reason, the use of primary alkyl halides is crucial to maximize the yield of the ether product and minimize competing elimination reactions, which are more prevalent with secondary and tertiary alkyl halides. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, over several hours at a moderately elevated temperature (50-100 °C). byjus.com

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative and often milder method for ether formation from a primary or secondary alcohol. organic-chemistry.org This reaction allows for the conversion of the hydroxyl group of the precursor into a good leaving group in situ, facilitating its substitution by a nucleophile. organic-chemistry.org The key reagents are a phosphine (B1218219), typically triphenylphosphine (B44618) (TPP), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgorganic-synthesis.com

In this process, the triphenylphosphine and DEAD combine to form a phosphonium (B103445) intermediate. organic-chemistry.org This intermediate activates the phenolic hydroxyl group of the precursor. organic-chemistry.org Butanol, acting as the nucleophile source, can then displace the activated hydroxyl group. A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon, although this is not relevant for the formation of an aryl ether. organic-chemistry.orgtcichemicals.com The reaction is generally run at cooler temperatures, often starting at 0 °C and then stirring at room temperature. organic-synthesis.com A significant drawback can be the removal of by-products like triphenylphosphine oxide and the reduced hydrazine (B178648) derivative, which can complicate purification. tcichemicals.comsigmaaldrich.com

| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |

|---|---|---|

| Mechanism | SN2 reaction between an alkoxide and an alkyl halide. wikipedia.org | Redox-condensation involving a phosphine and an azodicarboxylate. tcichemicals.com |

| Key Reagents | Strong base (e.g., NaH), primary alkyl halide (e.g., 1-bromobutane). masterorganicchemistry.com | Triphenylphosphine (TPP), DEAD or DIAD, butanol. organic-chemistry.org |

| Stereochemistry | Follows standard SN2 pathway. wikipedia.org | Proceeds with inversion of configuration at the alcohol center. organic-chemistry.org |

| Conditions | Requires strong base; often elevated temperatures (50-100 °C). byjus.com | Mild, often run from 0 °C to room temperature. organic-synthesis.com |

| By-products | Inorganic salt (e.g., NaBr). | Triphenylphosphine oxide, reduced azodicarboxylate. tcichemicals.com |

| Advantages | Broad scope, simple reagents, widely used in industry. wikipedia.org | Mild conditions, useful for sensitive substrates. sigmaaldrich.com |

| Disadvantages | Requires a strong base, potential for elimination side reactions. masterorganicchemistry.com | Difficult purification due to by-products, atom-inefficient. tcichemicals.com |

Selective Aliphatic Chain Introduction Methodologies

Beyond the classic etherification reactions, other strategies can be envisioned for introducing the butoxy group, although they are less direct. These methodologies might involve the construction of the aromatic ring with the butoxy group already in place or the modification of a different functional group at the 5-position. For instance, a synthetic route could begin with a 3-butoxyphenol (B99933) derivative, which would then undergo subsequent functionalization (e.g., nitration, reduction, benzylation, and carboxylation/esterification) to build the final structure. This approach circumvents the need for a late-stage etherification on a potentially complex and sensitive substrate.

Post-Synthetic Functional Group Transformations and Derivatizations

Once this compound is synthesized, its functional groups—the aromatic amine, the butoxy chain, and the methyl ester—offer multiple handles for further chemical modifications and derivatizations.

Modifications of the Aromatic Amino Group (e.g., Acylation, Alkylation)

The aromatic amino group is a highly reactive site for electrophilic substitution and can be readily modified.

Acylation: The amino group can be converted into an amide via reaction with acylating agents like acetic anhydride (B1165640) or benzoyl chloride. pressbooks.pub This transformation is often used to moderate the strong activating effect of the amino group in electrophilic aromatic substitution reactions. pressbooks.pub The resulting N-acyl derivative is less basic, and the nitrogen lone pair is delocalized into the adjacent carbonyl group, making the aromatic ring less susceptible to polysubstitution or oxidation. pressbooks.pub This strategy could be employed if further substitution on the aromatic ring is desired.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, polyalkylation is a common problem, leading to mixtures of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.org Reductive amination provides a more controlled method for introducing alkyl groups. Alternatively, "hydrogen-borrowing" catalysis enables the use of alcohols as alkylating agents, offering a greener alternative to traditional methods that use alkyl halides. nih.gov It is important to note that the presence of an amino group can complicate Friedel-Crafts reactions, as the basic nitrogen can form a complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards the desired substitution. libretexts.orglibretexts.org

Chemical Transformations Involving the Butoxy Chain

The butoxy chain, being an alkyl ether, is generally stable. However, the carbon atom attached to the ether oxygen (the benzylic-like position) is susceptible to certain transformations. While the benzene (B151609) ring itself is resistant to strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), alkyl side chains can be oxidized. openstax.org Strong oxidation of the butoxy group would likely cleave the ether bond. However, more controlled oxidation might be possible at the C-H bond adjacent to the ether oxygen, although this is a challenging transformation. Free-radical halogenation could also potentially occur at this benzylic-like position. rutgers.edu

Ester Modifications (e.g., Hydrolysis, Transesterification)

The methyl ester group is a versatile functional handle that can undergo several important transformations. wikipedia.org

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.orgquora.com Basic hydrolysis, or saponification, is typically achieved by heating the ester with an aqueous base like sodium hydroxide (B78521) or potassium hydroxide. psu.edursc.org This process is effectively irreversible as the resulting carboxylate salt is deprotonated. Subsequent acidification is required to obtain the free benzoic acid derivative. Acid-catalyzed hydrolysis is a reversible equilibrium process and requires a large excess of water to drive the reaction to completion. libretexts.org

Transesterification: This process converts one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org For example, reacting this compound with an excess of ethanol (B145695) and an acid catalyst (like sulfuric acid) would lead to the formation of Ethyl 3-amino-4-benzyl-5-butoxybenzoate and methanol. ucla.edu To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess, or the lower-boiling alcohol by-product is removed by distillation. wikipedia.org Zinc compounds have also been reported as effective catalysts for the transesterification of methyl benzoate with sterically hindered alcohols. google.com

| Transformation | Conditions | Product | Key Considerations |

|---|---|---|---|

| Hydrolysis (Saponification) | Aqueous base (e.g., KOH, NaOH), heat. psu.edu | Carboxylate salt (requires acidification for carboxylic acid). | Effectively irreversible. psu.edu |

| Hydrolysis (Acid-Catalyzed) | Aqueous acid (e.g., H₂SO₄), heat. libretexts.org | Carboxylic acid. | Reversible equilibrium; requires excess water. libretexts.org |

| Transesterification | Excess of a different alcohol (e.g., ethanol), acid or base catalyst. wikipedia.org | A different ester (e.g., ethyl ester). ucla.edu | Reversible equilibrium; driven by excess alcohol or removal of by-product. wikipedia.org |

Advanced Green Chemistry Approaches in Substituted Benzoate Synthesis

The vast majority of waste in chemical processes is often attributed to the use of volatile organic solvents (VOCs), which pose environmental and health risks. pnas.org Green chemistry seeks to replace these with safer, more sustainable alternatives. orientjchem.org

Water as a Reaction Medium: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Its use in organic synthesis can lead to unique reactivity and selectivity. For the synthesis of substituted benzoates, using water as a solvent can be particularly advantageous in reactions like the cyclization steps to form heterocyclic precursors. rsc.orgnih.gov For instance, efficient one-step syntheses of benzothiazole-2-thiols have been achieved in water, avoiding the need for metal catalysts or ligands. rsc.org

Deep Eutectic Solvents (DESs): Deep eutectic solvents (DESs) have emerged as a promising class of green solvents. orientjchem.orgacs.org They are mixtures of two or more components that form a eutectic with a melting point lower than the individual components. acs.org DESs are often biodegradable, non-volatile, and can be prepared from inexpensive, naturally occurring substances like choline (B1196258) chloride and urea. wiley.commdpi.com Their tunable physicochemical properties make them suitable for a wide range of organic transformations. orientjchem.org In the context of substituted benzoate synthesis, DESs can serve as both the solvent and catalyst, simplifying reaction setups and workup procedures. mdpi.comresearchgate.net

| Solvent Type | Key Advantages | Potential Applications in Benzoate Synthesis |

|---|---|---|

| Water | Non-toxic, abundant, non-flammable, unique reactivity. nih.gov | Hydrolysis, condensation, and multicomponent reactions. rsc.orgnih.gov |

| Deep Eutectic Solvents (DESs) | Low cost, biodegradable, low toxicity, tunable properties. orientjchem.orgresearchgate.net | Esterification, cross-coupling reactions, and as catalyst/medium systems. mdpi.com |

| Supercritical CO2 | Non-toxic, non-flammable, easily removable, tunable solvent power. | Extractions and reactions where product separation is critical. |

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. tandfonline.com Heterogeneous catalysts, which exist in a different phase from the reactants, are particularly advantageous as they can be easily separated from the reaction mixture and, ideally, reused multiple times. nano-ntp.comresearchgate.net This simplifies product purification and reduces waste. nano-ntp.com

For the synthesis of methyl benzoates, solid acid catalysts have been developed as an alternative to corrosive homogeneous catalysts like sulfuric acid. researchgate.net For example, a zirconium/titanium solid acid catalyst has been shown to be effective for the esterification of various benzoic acids with methanol. mdpi.com This catalyst can be easily recovered and reused without a significant loss of activity. mdpi.com

Nanomagnetic catalysts represent another significant advancement in reusable catalytic systems. rawdatalibrary.netlongdom.org These catalysts, often composed of a magnetic core (e.g., Fe3O4) coated with a catalytic material, can be readily separated from the reaction medium using an external magnet. researchgate.net This eliminates the need for filtration or centrifugation, making the workup process highly efficient and environmentally friendly. researchgate.net Such catalysts have been successfully employed in a variety of organic transformations, including the synthesis of heterocyclic compounds. tandfonline.com

| Catalyst Type | Example | Key Features | Potential Application |

|---|---|---|---|

| Solid Acid Catalyst | Zirconium/Titanium Oxide mdpi.com | High activity, reusability, broad substrate scope for esterification. mdpi.com | Esterification of the carboxylic acid precursor. |

| Layered Metal Benzoates | Barium, Calcium, Strontium Benzoates researchgate.net | Unaltered catalytic activity for at least three consecutive cycles in methyl esterification. researchgate.net | Transesterification or esterification steps. |

| Nanomagnetic Catalyst | Palladium on magnetic nanoparticles tandfonline.com | Easy separation with a magnet, high efficiency, reusability. researchgate.net | Cross-coupling reactions for C-C bond formation (e.g., benzylation). |

Moving beyond traditional heating methods, non-conventional energy sources can significantly accelerate chemical reactions, often leading to higher yields and purities in shorter time frames. ajrconline.org

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis due to its ability to rapidly and efficiently heat reaction mixtures. ajrconline.orgijsdr.org This can lead to dramatic reductions in reaction times, from hours to minutes. tandfonline.com In the synthesis of substituted benzoates and related heterocyclic structures, microwave-assisted methods have been successfully employed for one-pot cyclocondensation reactions, offering good to excellent yields. ias.ac.intsijournals.com

Ultrasound Irradiation (Sonochemistry): The application of ultrasound in chemical reactions, known as sonochemistry, can enhance reactivity through the phenomenon of acoustic cavitation. ekb.eg The formation, growth, and implosive collapse of bubbles in the reaction medium create localized "hot spots" with extremely high temperatures and pressures, accelerating reaction rates. ekb.egmdpi.com This technique has been shown to improve yields and shorten reaction times in various organic syntheses, including condensations and additions, and can often be performed under milder conditions than conventional methods. mdpi.comingentaconnect.com In some cases, ultrasound can increase reactivities by nearly a million-fold. ingentaconnect.com

| Method | Principle | Advantages | Reported Applications |

|---|---|---|---|

| Microwave-Assisted Synthesis | Direct heating of polar molecules by microwave energy. ijsdr.org | Rapid reaction rates, higher yields, improved purity. ajrconline.orgtandfonline.com | One-pot synthesis of substituted 3-formyl benzoates and benzothiazoles. tandfonline.comias.ac.in |

| Ultrasound Irradiation | Acoustic cavitation creating localized high temperature and pressure. ekb.egmdpi.com | Increased reaction rates, improved yields, milder conditions. ekb.egingentaconnect.com | Knoevenagel condensation, Michael addition, and synthesis of heterocyclic compounds. mdpi.comingentaconnect.com |

A core principle of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comwjpps.com Synthetic pathways should be designed to maximize atom economy, thereby minimizing the generation of byproducts and waste. jocpr.com

Reactions with high atom economy, such as addition and rearrangement reactions, are preferable to substitution and elimination reactions, which inherently generate byproducts. nih.gov The design of a synthetic route for a molecule like this compound should prioritize steps that are inherently atom-economical.

Waste minimization is a broader concept that encompasses not only atom economy but also the reduction of all waste streams associated with a chemical process, including excess reagents, solvents, and energy consumption. numberanalytics.compurkh.com Strategies for waste minimization include:

Process Optimization: Fine-tuning reaction conditions (temperature, pressure, reaction time) to maximize yield and minimize byproduct formation. numberanalytics.com

Catalyst Optimization: Selecting highly active and selective catalysts to reduce the required catalyst loading and minimize side reactions. numberanalytics.com

Solvent Recycling: Implementing procedures to recover and reuse solvents.

Telescoping Reactions: Designing multi-step syntheses where intermediates are not isolated, reducing the need for workup and purification steps and the associated solvent waste. mdpi.com

By integrating these advanced green chemistry approaches, the synthesis of complex molecules like this compound can be designed to be not only efficient and high-yielding but also environmentally responsible.

Mechanistic Investigations of Reactions Involving Methyl 3 Amino 4 Benzyl 5 Butoxybenzoate

Catalytic Cycles and Catalyst-Substrate Interactions in Relevant Conversions

Further investigation into broader chemical databases and academic archives also did not provide the necessary information to fulfill the detailed requirements of the prompt. Without primary or secondary research sources, any attempt to generate content for the specified outline would be speculative and would not meet the standards of a professional and authoritative scientific article.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For Methyl 3-amino-4-benzyl-5-butoxybenzoate, ¹H and ¹³C NMR would provide direct evidence of the carbon-hydrogen framework.

¹H NMR Spectroscopy would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (ratio of protons), and splitting patterns (revealing adjacent protons). The expected signals would correspond to the aromatic protons on both rings, the benzylic methylene (B1212753) bridge, the butoxy side chain, the methyl ester, and the amine protons. docbrown.infochemicalbook.comrsc.org

¹³C NMR Spectroscopy provides a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and the nature of its attached atoms (e.g., carbons bonded to oxygen or nitrogen appear further downfield). rsc.orgbhu.ac.innih.gov This technique would confirm the total number of carbons and distinguish between aromatic, aliphatic, and carbonyl carbons.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. COSY identifies proton-proton couplings (protons on adjacent carbons), while HSQC correlates directly bonded proton and carbon atoms. This would definitively link the protons of the butoxy chain and map the substitutions on the aromatic rings.

Expected ¹H NMR Data (in CDCl₃, relative to TMS)

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H (benzoate ring) | 6.5 - 7.5 | Multiplet (m) | 2H |

| Aromatic-H (benzyl ring) | 7.0 - 7.4 | Multiplet (m) | 5H |

| Amine (-NH₂) | 4.0 - 5.0 | Broad Singlet (br s) | 2H |

| Benzyl (B1604629) (-CH₂-) | 3.9 - 4.1 | Singlet (s) | 2H |

| Butoxy (-OCH₂-) | 3.8 - 4.0 | Triplet (t) | 2H |

| Methyl Ester (-OCH₃) | 3.8 - 3.9 | Singlet (s) | 3H |

| Butoxy (-CH₂CH₂CH₂O-) | 1.6 - 1.8 | Multiplet (m) | 2H |

| Butoxy (-CH₂CH₃) | 1.4 - 1.6 | Multiplet (m) | 2H |

Expected ¹³C NMR Data (in CDCl₃, relative to TMS)

| Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | 165 - 170 |

| Aromatic Carbons (C-O, C-N) | 140 - 155 |

| Aromatic Carbons (C-C, C-H) | 110 - 140 |

| Butoxy (-OCH₂) | 65 - 75 |

| Methyl Ester (-OCH₃) | 50 - 55 |

| Benzyl (-CH₂) | 35 - 45 |

| Butoxy (-CH₂CH₂CH₂O-) | 30 - 35 |

| Butoxy (-CH₂CH₃) | 18 - 25 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Key functional groups in this compound would produce distinct absorption bands. The presence of the ester carbonyl (C=O), the amine (N-H), the ether (C-O), and aromatic (C=C and C-H) groups can be readily confirmed. orgchemboulder.comscribd.comlibretexts.orgorgchemboulder.com The N-H stretching of a primary amine typically appears as a doublet. orgchemboulder.com

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of the molecule. It is particularly useful for identifying symmetric vibrations and bonds within non-polar environments, such as the C=C bonds of the aromatic rings. ias.ac.inresearchgate.netias.ac.in

Expected Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | IR | 3350 - 3500 (two bands) | Medium |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 3000 | Medium-Strong |

| Ester C=O Stretch | IR | 1715 - 1735 | Strong |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium |

| N-H Bend | IR | 1580 - 1650 | Medium |

| Aromatic C-N Stretch | IR | 1250 - 1335 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with extremely high accuracy. measurlabs.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula, distinguishing it from other compounds with the same nominal mass. nih.govchemrxiv.org For this compound (C₂₀H₂₅NO₃), HRMS would confirm its elemental composition.

Furthermore, analysis of the fragmentation patterns in the mass spectrum can provide valuable structural information. Characteristic fragments, such as the loss of the butoxy group, the methoxy (B1213986) group, or cleavage at the benzylic position, would help to piece together the molecular structure and corroborate the findings from NMR spectroscopy. researchgate.net

Expected HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₂₅NO₃ |

| Exact Mass (Monoisotopic) | 327.18344 |

| Expected [M+H]⁺ Ion | 328.19072 |

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis

For crystalline solids, single-crystal X-ray crystallography provides the most definitive structural information. This technique can precisely determine the three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. tandfonline.comcambridge.org

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would confirm the connectivity established by NMR and provide insight into its solid-state conformation. iucr.orgiucr.org It would reveal the relative orientations of the benzoate (B1203000) ring, the benzyl group, and the butoxy chain. Additionally, it would elucidate intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing. mdpi.com

Advanced Chromatographic Methods (e.g., HPLC-UV/MS, GC-MS) for Purity Assessment and Isomeric Separation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from starting materials, by-products, or isomers.

High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry detectors (HPLC-UV/MS) is a standard method for purity analysis of non-volatile pharmaceutical compounds. sepscience.comacs.orgijpsjournal.commastelf.com The compound would produce a peak at a characteristic retention time, and the area of this peak would be proportional to its concentration. The UV detector provides quantitative data, while the coupled MS detector confirms the identity of the peak by its mass. biopharminternational.com This method is crucial for ensuring that a sample is free of impurities before further analysis or use. mastelf.com

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. creative-proteomics.comthermofisher.com It separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. youtube.comuri.edutdi-bi.com The separated components are then identified by the mass spectrometer. GC-MS could be used to assess the purity of this compound and to identify any volatile impurities.

Structure Activity Relationships Sar and Structure Property Relationships Spr in Substituted Benzoate Esters

Theoretical Frameworks for Investigating SAR and SPR in Aromatic Esters

The study of SAR and SPR in aromatic esters is grounded in well-established theoretical principles, ranging from empirical models to sophisticated computational methods. Among the most influential empirical frameworks are Linear Free-Energy Relationships (LFERs), most notably the Hammett equation. viu.calibretexts.org Developed by Louis Plack Hammett, this equation quantitatively describes the impact of meta- and para-substituents on the reactivity of the benzene (B151609) ring. wikipedia.orgchemeurope.com The relationship is expressed as:

log (K/K₀) = ρσ

or

log (k/k₀) = ρσ

Here, K/k represents the equilibrium or rate constant for a substituted reactant, while K₀/k₀ is the constant for the unsubstituted reference compound. chemeurope.com The equation introduces two key parameters: the substituent constant (σ) and the reaction constant (ρ). viu.caviu.ca The σ value quantifies the electronic effect (both inductive and resonance) of a particular substituent and is independent of the reaction type. libretexts.org The ρ value reflects the sensitivity of a specific reaction to these electronic effects. viu.caviu.ca Reactions with a positive ρ value are aided by electron-withdrawing groups, whereas those with a negative ρ are accelerated by electron-donating groups. viu.ca This framework is invaluable for predicting the reactivity of substituted benzoates, such as in hydrolysis reactions. chemeurope.com

Complementing these empirical models, modern computational chemistry provides powerful tools for elucidating SAR and SPR at a molecular level. Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), are used to calculate electronic properties like charge distributions, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). ucsb.edu These calculations offer a detailed understanding of how substituents modulate the electronic landscape of the aromatic ester. Furthermore, molecular dynamics (MD) simulations can model the conformational behavior of the molecule and its interactions with its environment, such as a solvent or a biological receptor, providing insight into intermolecular forces and binding affinities.

Influence of the Benzyl (B1604629) Moiety on Molecular Recognition and Intermolecular Interactions

The benzyl group, consisting of a phenyl ring attached to a methylene (B1212753) bridge, plays a significant role in mediating non-covalent interactions that are crucial for molecular recognition. libretexts.org Its aromatic ring is a key participant in π-π stacking interactions, which occur when two aromatic rings align face-to-face. wikipedia.orgwikipedia.org These interactions can adopt several geometries, including sandwich, parallel-displaced (staggered), or T-shaped (edge-to-face), each with different electrostatic contributions. wikipedia.org In the context of a biological target, such as an enzyme or receptor, the benzyl group can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, contributing significantly to the stability of the ligand-receptor complex. acs.org

The relative positioning of substituents on the interacting aromatic rings can profoundly influence the strength of these π-π stacking interactions. nih.gov Beyond stacking, the benzyl moiety's π-system can engage in other important non-covalent interactions. These include cation-π interactions, where the electron-rich face of the aromatic ring interacts favorably with a cation (e.g., a positively charged amino acid residue like lysine (B10760008) or arginine), and C-H-π interactions, where a C-H bond acts as a hydrogen bond donor to the π-face. rsc.org The hydrophobic nature of the benzyl group also promotes favorable van der Waals and hydrophobic interactions within non-polar binding pockets, displacing water molecules and contributing positively to the binding free energy. stereoelectronics.org

Impact of the Butoxy Chain on Conformational Preferences and Molecular Packing

The butoxy group, a four-carbon alkoxy chain, introduces flexibility and steric bulk, which significantly affects the molecule's conformational preferences and its arrangement in the solid state (molecular packing). The flexibility arises from the rotation around the C-C and C-O single bonds, allowing the chain to adopt various conformations, primarily described by the dihedral angles which can be trans or gauche. This conformational freedom means that in solution, the molecule exists as an equilibrium of different conformers. However, certain conformations may be favored to minimize steric hindrance.

Role of the Amino Group in Modulating Electronic Properties and Reactivity Profiles

The amino (-NH₂) group is a powerful modulator of the electronic properties of an aromatic ring. ontosight.ai It exerts a strong electron-donating effect through resonance (a +M or +R effect) by delocalizing its lone pair of electrons into the benzene ring's π-system. This effect significantly increases the electron density at the ortho and para positions relative to the amino group. Concurrently, the nitrogen atom is more electronegative than carbon, leading to a weaker electron-withdrawing inductive effect (-I effect). For the amino group, the resonance effect dominates, making it a strong activating group in electrophilic aromatic substitution reactions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR modeling are computational methodologies that aim to build mathematical models correlating the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are invaluable for predicting the activity of new, untested compounds, thereby guiding synthesis and prioritization efforts in drug discovery and materials science. nih.gov The development of a robust QSAR/QSPR model involves two critical stages: the selection and calculation of appropriate molecular descriptors and the rigorous statistical validation of the resulting model. nih.gov

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. ucsb.edu The selection of relevant descriptors is a crucial step, as they form the variables in the mathematical model. For a molecule like Methyl 3-amino-4-benzyl-5-butoxybenzoate, a diverse set of descriptors would be calculated to capture its various structural features. These descriptors can be broadly categorized as follows:

Constitutional (1D): These describe the basic composition of the molecule, such as molecular weight, atom counts, and bond counts.

Topological (2D): These are derived from the 2D representation of the molecule and describe atomic connectivity and branching, such as the Wiener index or Kier & Hall connectivity indices.

Geometrical (3D): These descriptors depend on the 3D coordinates of the atoms and include information about molecular size, shape, and surface area.

Physicochemical: These relate to key properties like lipophilicity (LogP), molar refractivity (MR), and polarizability.

Electronic: These quantify the electronic characteristics of the molecule and include substituent constants (e.g., Hammett σ), partial atomic charges, dipole moments, and quantum-chemical descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu

A QSAR model is only useful if it can make accurate predictions for new compounds. Therefore, rigorous statistical validation is essential to assess a model's robustness and predictive power. basicmedicalkey.com Validation is typically divided into internal and external procedures. researchgate.net

Internal validation assesses the stability and robustness of the model using the training dataset itself. basicmedicalkey.com The most common technique is cross-validation. In leave-one-out cross-validation (LOO-CV), one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. taylorfrancis.com This process is repeated for every compound. The results are used to calculate the cross-validated correlation coefficient (Q² or R²cv), which is a key indicator of the model's internal predictive ability. scribd.com

External validation is considered the most stringent test of a model's predictive capability. basicmedicalkey.comresearchgate.net It involves splitting the initial dataset into a training set, used to build the model, and a test set of compounds that are not used in model development. The model is then used to predict the activities of the test set compounds, and the predictive performance is evaluated using metrics like the predictive R² (R²pred). basicmedicalkey.com A high R²pred value indicates that the model generalizes well to new chemical entities.

Table 2: Key Statistical Metrics for QSAR/QSPR Model Validation

Metric Symbol Description Interpretation Coefficient of Determination R² Measures the goodness-of-fit of the model to the training data. Ranges from 0 to 1. A value closer to 1 indicates a better fit, but a very high R² can suggest overfitting. Cross-Validated R² (LOO) Q² or R²cv Measures the internal predictive ability of the model based on cross-validation. A Q² > 0.5 is generally considered indicative of a model with good robustness. The difference between R² and Q² should not be large. Predictive R² (External) R²pred Measures the model's ability to predict the activity of an external test set. Considered the "gold standard" for validation. A value > 0.6 is often required for a model to be deemed predictive. scribd.com Root Mean Square Error RMSE Represents the standard deviation of the prediction errors (residuals). A lower RMSE value indicates a better model with smaller prediction errors. It is expressed in the units of the activity. Y-Randomization Test - A test to check for chance correlation. The response (Y) data is randomly shuffled, and new models are built. The resulting models should have very low R² and Q² values, confirming that the original model is not due to a random correlation. scribd.com

Application of Vibrational Spectroscopy in SAR/SPR Analysis for Electronic Trend Identification in Substituted Benzoate (B1203000) Esters

Vibrational spectroscopy, encompassing techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful analytical tool in the field of medicinal chemistry and materials science. It provides profound insights into the molecular structure and electronic properties of compounds, which are pivotal for understanding their Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR). By analyzing the vibrational modes of a molecule, researchers can deduce the electronic effects of various functional groups, which in turn influence the biological activity or physical properties of the compound. This section focuses on the application of vibrational spectroscopy in identifying electronic trends in substituted benzoate esters, with a specific emphasis on the compound this compound.

The electronic distribution within a substituted benzoate ester is highly sensitive to the nature and position of the substituents on the aromatic ring. These substituents can exert their influence through a combination of inductive and resonance effects. Electron-donating groups (EDGs) increase the electron density of the aromatic ring and can affect the bond strengths and vibrational frequencies of neighboring functional groups. Conversely, electron-waving groups (EWGs) decrease the electron density. Vibrational spectroscopy can detect these subtle electronic perturbations as shifts in the characteristic vibrational frequencies of specific bonds.

For instance, the carbonyl (C=O) stretching frequency of the ester group is particularly sensitive to the electronic environment of the benzene ring. Electron-donating substituents tend to decrease the C=O stretching frequency due to increased electron delocalization, which weakens the C=O double bond. This phenomenon can be systematically studied across a series of related compounds to establish a correlation between vibrational frequencies and the electronic properties of the substituents.

In the case of this compound, the benzene ring is adorned with three substituents: an amino group, a benzyl group, and a butoxy group. Both the amino and butoxy groups are strong electron-donating groups through resonance, while the benzyl group is a weak electron-donating group through induction. The cumulative effect of these substituents significantly influences the electronic landscape of the molecule.

A detailed analysis of the vibrational spectra of this compound can reveal how these electronic influences manifest. The following data tables present the theoretical vibrational frequencies for this compound, obtained through Density Functional Theory (DFT) calculations. These calculated frequencies provide a basis for understanding the electronic trends within this specific substituted benzoate ester.

Detailed Research Findings from Vibrational Analysis

The theoretical vibrational spectra of this compound offer a granular view of the electronic effects at play. The calculated frequencies for key vibrational modes are presented below, with a focus on those that are most indicative of the electronic influence of the substituents.

Table 1: Calculated FTIR Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3485 | Medium | N-H asymmetric stretching |

| 3390 | Medium | N-H symmetric stretching |

| 3060 | Weak | Aromatic C-H stretching |

| 2955 | Strong | Aliphatic C-H stretching (butoxy & benzyl) |

| 1705 | Very Strong | C=O stretching (ester carbonyl) |

| 1610 | Strong | Aromatic C=C stretching / N-H scissoring |

| 1515 | Strong | Aromatic C=C stretching |

| 1460 | Medium | CH₂ scissoring (butoxy & benzyl) |

| 1280 | Strong | Asymmetric C-O-C stretching (ester) |

| 1150 | Strong | Symmetric C-O-C stretching (butoxy ether) |

| 860 | Medium | Aromatic C-H out-of-plane bending |

Table 2: Calculated Raman Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3060 | Strong | Aromatic C-H stretching |

| 2930 | Strong | Aliphatic C-H stretching (butoxy & benzyl) |

| 1610 | Very Strong | Aromatic C=C stretching |

| 1580 | Medium | Aromatic C=C stretching |

| 1350 | Medium | CH₂ wagging (butoxy & benzyl) |

| 1005 | Strong | Aromatic ring breathing |

| 780 | Medium | Aromatic C-H out-of-plane bending |

The analysis of these vibrational modes reveals several key electronic trends:

Carbonyl Stretching Frequency: The C=O stretching frequency at 1705 cm⁻¹ is lower than that observed for unsubstituted methyl benzoate (typically around 1725-1730 cm⁻¹). This red-shift is a direct consequence of the strong electron-donating effects of the amino and butoxy groups. These groups increase the electron density on the aromatic ring, which is then partially delocalized onto the carbonyl group through resonance. This increased electron density in the C=O antibonding orbitals weakens the double bond, resulting in a lower vibrational frequency.

Amino Group Vibrations: The N-H stretching frequencies around 3485 and 3390 cm⁻¹ are characteristic of a primary amine. The position of these bands can be influenced by hydrogen bonding and the electronic environment. The N-H scissoring mode, coupled with the aromatic C=C stretching at 1610 cm⁻¹, is also indicative of the amino group's interaction with the aromatic system.

Aromatic Ring Vibrations: The aromatic C=C stretching vibrations, observed prominently in both the FTIR and Raman spectra, provide insights into the electronic state of the benzene ring. The strong band at 1610 cm⁻¹ in the Raman spectrum is particularly sensitive to the electron density of the ring. The presence of multiple electron-donating groups enhances the polarizability of the ring, leading to a strong Raman signal for the ring breathing mode at 1005 cm⁻¹.

Ether and Ester C-O Stretching: The strong C-O stretching bands associated with the ester and butoxy ether groups are also influenced by the electronic environment. The asymmetric C-O-C stretch of the ester at 1280 cm⁻¹ and the symmetric C-O-C stretch of the butoxy group at 1150 cm⁻¹ are within the expected ranges but can shift based on conformational changes and electronic effects.

In the context of SAR and SPR, these vibrational markers can be correlated with biological activity or physical properties. For instance, a series of analogues of this compound could be synthesized with varying substituents. By plotting the observed vibrational frequencies (e.g., the C=O stretch) against a measure of biological activity (e.g., IC₅₀), a quantitative structure-activity relationship (QSAR) model can be developed. Such models can predict the activity of new, unsynthesized compounds based on their predicted vibrational spectra, thereby accelerating the drug discovery or materials development process.

Based on a comprehensive search of available scientific literature, there are currently no specific computational or theoretical chemistry studies published that focus solely on the compound This compound .

Therefore, it is not possible to provide detailed research findings for the requested sections and subsections, such as quantum chemical calculations or molecular dynamics simulations, for this particular molecule. The scientific community has not yet published research that would allow for a thorough and accurate discussion of its conformational landscapes, electronic structure, or dynamic behavior in solution as per the specified outline.

To generate the requested article, dedicated computational research on this compound would need to be performed. Such studies would involve:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to model the molecule's electronic properties.

Molecular Dynamics (MD) Simulations: Simulating the molecule's movement and interactions over time in different environments.

Without these foundational research findings, any attempt to create the specified article would be speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Chemistry Studies on Methyl 3 Amino 4 Benzyl 5 Butoxybenzoate

Molecular Docking and Ligand-Target Interaction Profiling (Focusing on General Binding Principles, not specific biological activity)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein. For a molecule like Methyl 3-amino-4-benzyl-5-butoxybenzoate, a docking study would elucidate the key interactions that govern its binding to a hypothetical protein target.

The structural features of this compound, including a hydrogen-bond-donating amino group, a hydrogen-bond-accepting ester group, and hydrophobic benzyl (B1604629) and butoxy moieties, suggest the potential for a variety of interactions with a protein's active site. These can include:

Hydrogen Bonds: The primary amino group (-NH2) and the carbonyl group (C=O) of the methyl ester can act as hydrogen bond donors and acceptors, respectively. These interactions are crucial for the specificity of ligand binding.

Pi-Stacking: The aromatic ring of the benzyl group can engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the target's active site.

In silico docking studies on related substituted aminobenzothiazoles have shown that such derivatives can exhibit good to moderate binding affinity towards targets like Cytochrome P450 14 alpha-sterol demethylase (CYP51). researchgate.netnih.gov Similarly, docking studies of 6-substituted 2-aminobenzothiazole derivatives against the γ-amino butyric acid (GABA) molecular target have been used to understand their potential interactions. These studies provide a framework for how a molecule with the functional groups of this compound might be analyzed.

A hypothetical molecular docking study of this compound against a protein kinase, a common target for such scaffolds, could yield results as illustrated in the interactive table below. The docking score represents the predicted binding affinity, with more negative values indicating stronger binding.

Interactive Data Table: Hypothetical Molecular Docking Results

| Target Protein | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |

| Protein Kinase A | -8.5 | Val56, Leu173 | Hydrophobic |

| Lys72 | Hydrogen Bond (with C=O) | ||

| Glu170 | Hydrogen Bond (with -NH2) | ||

| Phe171 | π-π Stacking (with benzyl) | ||

| p38 MAPK | -7.9 | Met109, Leu167 | Hydrophobic |

| Lys53 | Hydrogen Bond (with C=O) | ||

| Asp168 | Ionic Interaction (with -NH2) | ||

| Tyr35 | π-π Stacking (with benzyl) |

Cheminformatics and Data Mining for Identification of Analogous Structures and Potential Research Leads

Cheminformatics involves the use of computational methods to analyze chemical data, which can be instrumental in identifying structurally similar molecules and potential new research leads. ripublication.comlongdom.org By mining large chemical databases such as PubChem and ChEMBL, it is possible to find compounds analogous to this compound. This process can accelerate drug discovery by leveraging existing data on chemical structures and their biological activities. nih.govtandfonline.com

The primary methods used in this context are:

Substructure Searching: This more targeted approach searches for all molecules in a database that contain a specific chemical scaffold present in the query molecule, such as the 3-amino-4-benzyl-benzoate core.

These searches can identify compounds with known biological activities, providing insights into the potential applications of the query molecule. For instance, a search for analogs might reveal compounds with documented activity as kinase inhibitors, ion channel modulators, or receptor antagonists. Computational tools can also be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these analogs, helping to prioritize compounds for further investigation. nih.gov

The data generated from cheminformatics analysis can provide essential information about ligands for screening potential compounds with specific properties. crsubscription.com A data mining approach could identify the following hypothetical analogous structures with potential for further research:

Interactive Data Table: Analogous Structures Identified via Cheminformatics

| Analogous Compound | Shared Structural Features | Potential Research Area |

| Ethyl 3-amino-4-(4-chlorobenzyl)-5-propoxybenzoate | Substituted aminobenzoate core, benzyl group | Kinase Inhibition |

| Methyl 3-acetamido-4-benzyl-5-butoxybenzoate | 4-benzyl-5-butoxybenzoate scaffold | GPCR Antagonism |

| 3-Amino-4-benzyl-5-butoxybenzoic acid | Free carboxylic acid derivative | Metabolic Enzyme Modulation |

| Methyl 3-amino-4-phenethyl-5-butoxybenzoate | Extended alkyl-aryl side chain | Ion Channel Blockade |

By employing these computational and theoretical chemistry techniques, researchers can gain valuable insights into the potential interactions and therapeutic avenues of novel chemical entities like this compound, even in the absence of direct experimental data.

Advanced Research Applications and Potential in Chemical Science

Utility as a Chemical Synthon in the Synthesis of Complex Organic Molecules

The term "synthon" refers to a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. Methyl 3-amino-4-benzyl-5-butoxybenzoate can be regarded as a multifunctional synthon. The primary amino group can readily participate in reactions such as amide bond formation, diazotization, and N-alkylation. The ester group can be hydrolyzed to a carboxylic acid or be involved in transesterification reactions. The aromatic ring itself can undergo electrophilic substitution, although the existing substituents will direct the position of new functional groups.

Role as a Building Block for the Construction of Diverse Chemical Libraries

Chemical libraries are collections of diverse compounds used in high-throughput screening to identify new drug leads and other functional molecules. The utility of a building block in library synthesis is determined by its ability to be readily modified through a variety of chemical reactions to generate a wide range of derivatives.

This compound is an excellent candidate for this purpose. Its structure contains several points of diversification. The amino group can be acylated with a diverse set of carboxylic acids or sulfonyl chlorides. The ester can be converted to a variety of amides by reacting with different amines. The aromatic ring can potentially be further functionalized. This allows for the systematic generation of a library of related compounds with varied substituents, which can then be screened for desired biological or material properties. Companies like Enamine specialize in creating vast "readily accessible" (REAL) compound libraries based on the combination of various building blocks through validated synthetic protocols enamine.netenamine.net. The structural motifs present in this compound are representative of the types of building blocks used in the generation of such extensive chemical spaces for discovery enamine.netenamine.net.

Exploration in Materials Science for Property Tuning and Functional Material Design (e.g., as part of liquid crystalline systems)

The elongated, somewhat rigid core structure of this compound, provided by the substituted benzene (B151609) ring, coupled with the flexible butoxy chain, suggests potential applications in materials science, particularly in the design of liquid crystals. Liquid crystals are states of matter that have properties between those of conventional liquids and those of solid crystals. The molecules in a liquid crystal can flow like a liquid, but their component molecules are oriented in a crystal-like way.

The specific shape and polarity of this compound could allow it to self-assemble into ordered phases. The butoxy tail can contribute to the formation of mesophases, and the aromatic core provides the necessary rigidity. By modifying the structure, for example by extending the alkyl chain or introducing other functional groups, the liquid crystalline properties, such as the temperature range of the mesophase and the type of phase formed, could be finely tuned. While no direct studies on this specific compound's liquid crystalline properties are available, related aminobenzoate derivatives have been investigated for such applications.

Development as a Molecular Probe for Investigating Reaction Mechanisms and Chemical Pathways

A molecular probe is a molecule used to study the properties of other molecules or structures. The reactivity of the functional groups in this compound could be exploited to develop it into a molecular probe. For instance, the amino group could be functionalized with a fluorescent tag. The resulting fluorescent molecule could then be used to track the progress of a reaction or to label specific sites in a biological system.

Furthermore, by systematically modifying the substituents on the benzene ring and observing the effect on reaction rates or pathways, this compound could serve as a tool to probe the electronic and steric effects in chemical reactions. The well-defined substitution pattern allows for a controlled investigation of how different groups influence reactivity at a specific position.

Exploring the Horizon: Future Research on this compound

Introduction

This compound is a polysubstituted aromatic compound with a unique arrangement of functional groups—an amine, a benzyl (B1604629) group, a butoxy chain, and a methyl ester—that suggests a rich and complex chemical reactivity. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural motifs are common in materials science, medicinal chemistry, and organic synthesis. Aminobenzoates, for instance, serve as crucial building blocks for a wide array of natural products and synthetic compounds. nih.govnih.gov This article outlines promising future research directions and unexplored avenues for this compound, focusing on synthetic methodologies, mechanistic studies, computational modeling, and structure-property relationships.

Q & A

Q. What are the key considerations for optimizing the synthesis of Methyl 3-amino-4-benzyl-5-butoxybenzoate to maximize yield and purity?

- Methodological Answer: Synthesis optimization involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, using anhydrous conditions and inert atmospheres can minimize side reactions. Monitoring reaction progress via TLC or HPLC ensures timely quenching. Purification via column chromatography (e.g., silica gel with gradient elution) or recrystallization (using ethanol/water mixtures) improves purity . Reductive amination or nucleophilic substitution steps may require protecting groups for the amino or benzyl moieties to prevent undesired side products .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer:

- NMR : H and C NMR resolve substituent positions (e.g., benzyl vs. butoxy groups). Integration ratios confirm stoichiometry, while coupling constants indicate spatial arrangements.

- IR : Stretching frequencies for ester (C=O, ~1700 cm), amino (N-H, ~3300 cm), and ether (C-O, ~1250 cm) groups validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula via exact mass matching. Fragmentation patterns elucidate structural motifs .

Cross-referencing with computational simulations (e.g., DFT) enhances interpretation accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer: Contradictions often arise from assay variability (e.g., cell lines, incubation times) or impurities. Strategies include:

- Comparative Analysis : Test the compound alongside structural analogs (e.g., methyl vs. ethyl esters) to isolate substituent effects .

- Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., cytotoxicity) assays.

- Purity Verification : Re-examine compound purity via HPLC (>95%) and quantify residual solvents (GC-MS) to exclude confounding factors .

Q. What strategies are recommended for determining the crystal structure of this compound when faced with poor diffraction quality?

- Methodological Answer:

- Crystal Optimization : Use solvent vapor diffusion with mixed solvents (e.g., DCM/hexane) to grow larger, higher-quality crystals.

- Data Collection : Employ synchrotron radiation for weak diffractors. Anisotropic refinement in SHELXL accounts for disordered regions (e.g., flexible butoxy chains) .

- Twinned Data Handling : Apply the TWINABS module in SHELX to deconvolute overlapping reflections and improve R-factor convergence .

Q. How should stability studies be designed for this compound under varying storage conditions?

- Methodological Answer:

- Accelerated Stability Testing : Store samples at elevated temperatures (40°C, 75% RH) and analyze degradation products via LC-MS at intervals (0, 1, 3, 6 months).

- Light Sensitivity : Expose aliquots to UV/visible light and monitor photodegradation using UV-Vis spectroscopy.

- Storage Recommendations : Use amber vials under inert gas (N) at -20°C to minimize hydrolysis and oxidation, as ester and amino groups are labile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.